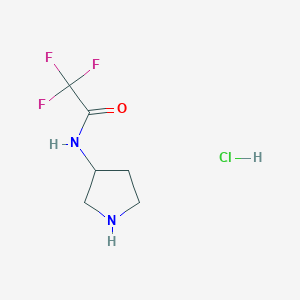

3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,2-trifluoro-N-pyrrolidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZSIQCZAFAEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375303 | |

| Record name | 3-(Trifluoroacetamido)pyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115445-31-3, 84424-06-6 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115445-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoroacetamido)pyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84424-06-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3-(Trifluoroacetamido)pyrrolidine Hydrochloride: Properties, Characterization, and Application Insights

For the discerning researcher and drug development professional, a chemical intermediate is not merely a starting material; it is a cornerstone upon which the success of a synthesis and the viability of a drug candidate are built. 3-(Trifluoroacetamido)pyrrolidine Hydrochloride is one such cornerstone, a versatile chiral building block whose utility is deeply rooted in its distinct physicochemical properties. This guide provides an in-depth exploration of this compound, moving beyond catalog data to offer field-proven insights into its characterization and handling, ensuring its effective integration into your research and development workflows.

The narrative will be structured to first establish the compound's fundamental identity, then delve into its measurable physical properties, provide actionable protocols for its analysis, and conclude with practical guidance on its handling. This structure is designed to mirror the logical progression of a scientist's interaction with a new reagent, from initial assessment to laboratory application.

Core Chemical Identity and Structural Considerations

This compound is a pyrrolidine derivative distinguished by a trifluoroacetamido group at the 3-position. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1] The trifluoroacetamido group significantly modulates the electronic and physical properties of the parent ring, while the hydrochloride salt form enhances stability and aqueous solubility.[2][3]

A critical consideration for any drug development professional is stereochemistry. This compound is chiral, with the stereocenter at the 3-position of the pyrrolidine ring. It is commercially available as a racemic mixture and as individual (R) and (S) enantiomers.[2][4][5] The biological activity of downstream compounds is often dependent on a single enantiomer, making the correct selection and characterization of the stereochemistry paramount.

Caption: Chemical structures of the (R) and (S) enantiomers.

Physicochemical Properties: A Comparative Overview

The physical properties of a compound dictate its handling, formulation, and reactivity. The data below has been synthesized from multiple authoritative sources to provide a comprehensive overview. Note that slight variations in reported values, particularly for melting points, can occur due to analytical methods and purity levels.

| Property | (Racemic Mixture) | (3R)-(+)-Enantiomer | (3S)-(-)-Enantiomer |

| CAS Number | 84424-06-6[5][][7] | 141043-16-5[3][4][8] | 132883-43-3[2] |

| Molecular Formula | C₆H₉F₃N₂O·HCl[2][4] | C₆H₉F₃N₂O·HCl[2][4] | C₆H₉F₃N₂O·HCl[2][4] |

| Molecular Weight | 218.60 g/mol [] | 218.6 g/mol [4][9] | 218.6 g/mol [2] |

| Appearance | White to light orange powder/crystal | White to off-white crystalline powder[4][8] | White to off-white crystalline powder[2] |

| Melting Point | 194 °C or 235 °C[5] | 235 °C[4][8][9] | 232 - 236 °C[2] |

| Solubility | Soluble in polar solvents; water soluble[3] | Soluble in polar solvents; "almost transparency" in water[3][8] | Enhances solubility in various solvents[2] |

| Optical Rotation | Not Applicable | [α]20/D = +25° to +28° (c=1 in H₂O)[4] | [α]20/D = -25° to -29° (c=1 in H₂O)[2] |

| Storage Conditions | Room Temperature; Hygroscopic | Room Temperature[4][8][9] | Room Temperature[2] |

Expert Insights on Key Properties:

-

Melting Point: The high melting point across all forms is characteristic of a stable, crystalline salt. The discrepancy in the racemic melting point highlights the importance of internal verification of physical constants. The enantiomers exhibit consistent and sharp melting points, indicative of high purity.

-

Solubility: The presence of the pyrrolidine nitrogen (protonated in the hydrochloride salt form) and the amide group confers significant polarity. The trifluoroacetamido group further enhances this polarity and potential for hydrogen bonding, making the compound readily soluble in water and other polar solvents like methanol or DMSO.[3] This is a significant advantage for use in a wide range of reaction conditions and for preparing stock solutions for biological assays.

-

Hygroscopicity: One supplier notes the compound is hygroscopic, a common trait for amine hydrochloride salts. This necessitates storage in a desiccator or under an inert atmosphere to prevent water absorption, which could affect weighing accuracy and potentially impact reaction stoichiometry.

Analytical Characterization: Self-Validating Protocols

Trust in a starting material is paramount. A researcher should not simply rely on the supplier's Certificate of Analysis but should have protocols to independently verify the identity, purity, and key properties of the compound.

Workflow for Incoming Reagent Verification

The following diagram outlines a logical workflow for the quality control of a newly received batch of this compound.

Caption: A typical quality control workflow for reagent verification.

Protocol 1: Purity Determination by Argentometric Titration

Causality: The compound is a hydrochloride salt. This protocol leverages the stoichiometric reaction between the chloride ion (Cl⁻) and silver ions (Ag⁺) to form an insoluble precipitate (AgCl). The endpoint, detected by an indicator or potentiometrically, allows for a precise calculation of the chloride content, which directly correlates to the purity of the hydrochloride salt.

Methodology:

-

Preparation: Accurately weigh approximately 150-200 mg of this compound into a 250 mL Erlenmeyer flask.

-

Dissolution: Dissolve the sample in 50 mL of deionized water. Add 1 mL of 2% potassium chromate solution as an indicator.

-

Titration: Titrate the solution with a standardized 0.1 N silver nitrate (AgNO₃) solution. Swirl the flask constantly.

-

Endpoint: The endpoint is reached upon the first appearance of a persistent reddish-brown precipitate (silver chromate), which forms after all chloride ions have precipitated as white silver chloride.

-

Calculation:

-

Purity (%) = (V × N × MW) / (W × 10)

-

Where:

-

V = Volume of AgNO₃ solution used (mL)

-

N = Normality of the AgNO₃ solution

-

MW = Molecular Weight of the compound (218.60 g/mol )

-

W = Weight of the sample (mg)

-

-

Trustworthiness: This is a standard, pharmacopeia-recognized method for the assay of hydrochloride salts. Its accuracy is dependent on the precise standardization of the silver nitrate titrant and careful observation of the endpoint.

Protocol 2: Chiral Identity and Purity via Polarimetry

Causality: Chiral molecules rotate the plane of plane-polarized light. The direction (+ or -) and magnitude of this rotation are unique physical properties of the enantiomers under specific conditions (concentration, solvent, temperature, wavelength). This protocol verifies which enantiomer is present and provides an initial assessment of its enantiomeric purity.

Methodology:

-

Solution Preparation: Accurately prepare a solution of the compound in deionized water at a concentration (c) of exactly 1 g/100 mL (1%). Ensure complete dissolution.

-

Instrument Setup: Calibrate the polarimeter using a blank (deionized water). Set the wavelength to the sodium D-line (589 nm) and maintain a constant temperature, typically 20°C.

-

Measurement: Fill a 1 dm sample cell with the prepared solution, ensuring no air bubbles are present in the light path.

-

Observation: Measure the observed rotation (α). Perform at least three separate readings and calculate the average.

-

Calculation of Specific Rotation:

-

[α] = α / (l × c)

-

Where:

-

[α] = Specific rotation

-

α = Observed rotation

-

l = Path length of the cell (dm)

-

c = Concentration (g/mL)

-

-

-

Verification: Compare the calculated specific rotation to the expected range (e.g., +25° to +28° for the R-enantiomer).[4] A value significantly outside this range may indicate contamination or the presence of the wrong enantiomer.

Applications in Drug Discovery

The value of this building block lies in the strategic combination of its structural features. The pyrrolidine nitrogen can act as a nucleophile or a base, while the secondary amide provides a hydrogen bond donor/acceptor site. The trifluoromethyl group is a well-known bioisostere for other groups and can enhance metabolic stability and binding affinity. These features make it a valuable intermediate for synthesizing compounds targeting a range of biological systems, with specific utility noted in the development of therapeutics for neurological disorders.[2][4]

References

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link][10]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 84424-06-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDINE HYDROCHLORIDE CAS#: 141043-16-5 [m.chemicalbook.com]

- 9. 141043-16-5 CAS MSDS ((3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

An In-Depth Technical Guide to 3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride, a key building block in modern medicinal chemistry and drug development. Beyond a simple statement of its molecular weight, this document delves into the critical technical details required by researchers and scientists. We will explore its precise chemical identity, the methodology for calculating its molecular weight, its physicochemical properties, and a validated protocol for its characterization. The guide emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for professionals in the field.

Compound Identification and Chemical Profile

Correctly identifying a chemical reagent is the foundational step for any successful research endeavor. This compound is a pyrrolidine derivative distinguished by a trifluoroacetamido group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for handling and formulation.[1] This compound can exist as a racemate or as individual enantiomers, (3S)-(-) and (3R)-(+), which is a critical consideration in chiral drug synthesis where specific stereochemistry can dictate biological activity.[1][2]

Chemical Structure and Identity

-

Systematic (IUPAC) Name: 2,2,2-trifluoro-N-pyrrolidin-3-ylacetamide;hydrochloride[]

-

Common Synonyms: 3-(Trifluoroacetylamino)pyrrolidine HCl, N-(pyrrolidin-3-yl)-2,2,2-trifluoroacetamide HCl[]

-

Chiral Variants:

-

Molecular Formula: C₆H₉F₃N₂O·HCl or C₆H₁₀ClF₃N₂O[][4]

Molecular Weight Calculation

The molecular weight is a fundamental property derived from the molecular formula. The calculation is based on the atomic weights of the constituent elements.

Molecular Formula: C₆H₁₀ClF₃N₂O

To calculate the molecular weight, we sum the atomic weights of each atom:

-

Carbon (C): 6 × 12.011 amu = 72.066 amu

-

Hydrogen (H): 10 × 1.008 amu = 10.080 amu

-

Chlorine (Cl): 1 × 35.453 amu = 35.453 amu

-

Fluorine (F): 3 × 18.998 amu = 56.994 amu

-

Nitrogen (N): 2 × 14.007 amu = 28.014 amu

-

Oxygen (O): 1 × 15.999 amu = 15.999 amu

Total Molecular Weight = 72.066 + 10.080 + 35.453 + 56.994 + 28.014 + 15.999 = 218.606 amu

This value is commonly rounded to 218.60 g/mol or 218.61 g/mol in supplier catalogs and technical datasheets.[][4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 218.60 g/mol | [] |

| Appearance | White to off-white or light yellow crystalline powder | [6] |

| Purity | Typically >98.0% (by titration) | [][6] |

| Melting Point | 194 °C (racemate); 232-236 °C (S-enantiomer) | [6] |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | |

| Special Conditions | Hygroscopic; store under an inert gas |

Synthesis and Quality Control Workflow

The pyrrolidine ring is a vital scaffold in numerous natural products and synthetic drugs.[7][8] The synthesis of derivatives like 3-(Trifluoroacetamido)pyrrolidine HCl often involves multi-step processes starting from commercially available pyrrolidine precursors. A common synthetic strategy involves the acylation of a protected 3-aminopyrrolidine with a trifluoroacetylating agent, such as trifluoroacetic anhydride, followed by deprotection and salt formation.

The following diagram illustrates a generalized workflow for the synthesis and subsequent quality control, ensuring the material meets the stringent requirements for research and development.

Protocol: Analytical Characterization

To ensure trustworthiness, every batch of a reagent must be validated. The following protocols outline the standard analytical methods used to confirm the identity and purity of this compound.

Structural Confirmation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming connectivity and the presence of key functional groups.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the salt and does not exchange with the amide and amine protons.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

Acquisition:

-

Acquire a ¹H NMR spectrum. Key expected signals include multiplets for the pyrrolidine ring protons, a signal for the N-H proton of the amide, and a broad signal for the ammonium (N-H₂)⁺ proton.

-

Acquire a ¹³C NMR spectrum. Expect signals for the pyrrolidine carbons, the carbonyl carbon of the amide, and the characteristic quartet for the trifluoromethyl (-CF₃) carbon due to C-F coupling.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals to confirm proton ratios and analyze coupling patterns to verify the pyrrolidine ring structure. Compare chemical shifts to reference spectra or predictive models.

Purity Assessment by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is a robust quantitative technique used to separate the main compound from any impurities, thereby determining its purity. A reverse-phase method is typically employed for polar compounds like this hydrochloride salt.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable mobile phase diluent (e.g., water/acetonitrile).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic Acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile). The gradient is optimized to ensure good separation of the main peak from any potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm (where the amide bond absorbs).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. A purity level of >98% is common for this reagent.[][6]

Applications in Drug Discovery and Development

3-(Trifluoroacetamido)pyrrolidine HCl is not an end product but a valuable intermediate. Its utility stems from the combination of the pyrrolidine scaffold, a common motif in bioactive molecules, and the trifluoroacetamido group.[9]

-

Pharmaceutical Development: The compound serves as a crucial building block in the synthesis of complex pharmaceuticals, particularly those targeting neurological disorders.[6] The trifluoroacetyl group can act as a protecting group for the amine or be incorporated into the final structure.

-

Medicinal Chemistry: The pyrrolidine ring is a privileged scaffold that can be modified to interact with various biological targets like enzymes and receptors.[6][7] The stereochemistry at the 3-position is often critical for achieving selective binding to a target.[1]

-

Biochemical Research: It is used in studies to probe protein-ligand interactions and enzyme activity, aiding in the fundamental understanding of complex biological pathways.[6]

The versatility and established reactivity of this compound make it a reliable choice for researchers aiming to synthesize novel chemical entities with therapeutic potential.[6]

References

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

- Google Patents. Preparation method of 3- (2, 2, 2-trifluoroethyl) pyrrolidine hydrochloride.

-

Springer Nature. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

Sources

- 1. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 2. 141043-16-5 CAS MSDS ((3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 84424-06-6 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

3-(Trifluoroacetamido)pyrrolidine Hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Executive Summary

This compound is a key heterocyclic building block utilized in pharmaceutical and agrochemical research.[1] Its unique structural features—a basic pyrrolidine ring, a polar trifluoroacetamido group, and its formulation as a hydrochloride salt—create a complex solubility profile that is critical for its application in chemical synthesis and drug development.[1][2] Understanding the solubility of a compound is a foundational step in assessing its potential bioavailability, designing robust formulations, and optimizing reaction conditions.[3][4]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the aqueous and organic solubility of this compound. It moves beyond simple data reporting to explain the underlying chemical principles that govern its solubility. We will explore the crucial distinction between thermodynamic and kinetic solubility, provide detailed, field-proven experimental protocols for their determination, and discuss the profound impact of pH on the solubility of this amine salt. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly evaluate and leverage the solubility characteristics of this versatile compound.

Compound Identity and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is a prerequisite for any solubility investigation. These characteristics directly influence its behavior in various solvent systems.

Chemical Structure and Identity

This compound is a chiral compound, existing as (S) and (R) enantiomers, as well as a racemic mixture. It is essential for researchers to note the specific stereoisomer being used, as this can potentially influence crystalline structure and, consequently, solubility. The core structure consists of a five-membered saturated heterocycle (pyrrolidine) substituted with a trifluoroacetamido group at the 3-position.[2] As a hydrochloride salt, the pyrrolidine nitrogen is protonated, forming an ammonium cation with a chloride counter-ion.[5] This salt form is explicitly designed to enhance stability and aqueous solubility.[2]

Core Physicochemical Properties

The physical properties of the solid form provide critical context for solubility studies. Variations in reported melting points may suggest the existence of different polymorphs or variances in purity, each of which could have a distinct solubility profile.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉F₃N₂O·HCl | [1][7] |

| Molecular Weight | ~218.6 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 194 - 236 °C (range across different suppliers and isomers) | [1] |

| CAS Numbers | 84424-06-6 (racemic), 132883-43-3 ((3S)-(-)), 141043-16-5 ((3R)-(+)) | [1][2] |

| Handling Note | Hygroscopic; should be stored under inert gas. | [8] |

The Theoretical Framework for Solubility

Solubility is not a single value but a complex physicochemical property. For drug development professionals, distinguishing between different types of solubility is paramount for making informed decisions at various stages of the research pipeline.[4]

Thermodynamic vs. Kinetic Solubility

The two primary forms of solubility measurement provide different, yet equally important, insights.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent system at equilibrium with an excess of the solid material.[4] It represents the true, stable solubility. The "shake-flask" method is the gold-standard for its determination and is typically employed in later-stage development to optimize drug formulations and predict in-vivo behavior.[4][9]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[4] It is a high-throughput method used in early drug discovery to flag compounds that may have solubility liabilities.[6][10] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state.

Structural Drivers of Solubility for this compound

The solubility of this molecule is a direct consequence of the interplay between its functional groups and its salt form.

Caption: Key structural and external factors governing solubility.

-

Pyrrolidine Nitrogen: As a secondary amine, this nitrogen is basic and is the site of protonation.[11] Its pKa value is the single most important determinant of the pH-solubility profile.

-

Hydrochloride Salt: The salt form ensures that in its solid state and in acidic to neutral solutions, the molecule exists as a charged (protonated) species. Ionic species generally exhibit significantly higher aqueous solubility than their neutral free base counterparts due to favorable ion-dipole interactions with water.[5]

-

Trifluoroacetamido Group: This group has a dual influence. The amide portion can participate in hydrogen bonding, while the trifluoromethyl group adds a lipophilic character. Supplier data suggests this group enhances overall solubility in various solvents.[1]

The Critical Role of pH

For any ionizable compound, especially the salt of a weak base, pH is the dominant factor controlling aqueous solubility.[12] The relationship can be predicted by considering the equilibrium between the soluble, protonated form (BH⁺) and the less soluble, neutral free base (B).

BH⁺(aq) ⇌ B(s) + H⁺(aq)

-

In Acidic Solutions (Low pH): The high concentration of H⁺ pushes the equilibrium to the left, favoring the dissolved, protonated (BH⁺) form. Therefore, the solubility of this compound is expected to be highest at low pH.[13]

-

In Basic Solutions (High pH): As the pH increases above the compound's pKa, the H⁺ concentration decreases. This pulls the equilibrium to the right, causing the deprotonation of the pyrrolidine nitrogen and the precipitation of the less soluble free base (B).[12][14]

-

Common Ion Effect: In solutions with a very high concentration of hydrochloric acid, the solubility of the salt may slightly decrease due to the common ion effect from the excess chloride ions.[15]

Experimental Determination of Solubility

Rigorous and reproducible experimental design is essential for generating reliable solubility data. The following protocols are presented as self-validating systems, incorporating necessary controls and precise analytical quantification.

Prerequisite Considerations

-

Compound Purity: Ensure the purity of the test compound is known (e.g., >98%) via a validated analytical method like HPLC or qNMR. Impurities can affect solubility measurements.

-

Solid-State Characterization: Be aware that different crystalline forms (polymorphs) of a compound can have different solubilities.[6] While full characterization may not always be feasible, consistency in the solid form used for testing is crucial.

-

Hygroscopicity: Due to its hygroscopic nature, the compound must be stored in a desiccator and weighed quickly in a controlled-humidity environment to prevent water uptake, which would lead to inaccurate concentration calculations.[16]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This protocol is based on the industry-standard shake-flask method.[9]

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The key is to have undissolved solid visible throughout the experiment.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A 48-hour time point should also be taken to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

-

Phase Separation: Remove the vials and allow them to stand for 30 minutes. To separate the saturated solution (supernatant) from the excess solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF).

-

Sample Analysis: Carefully take an aliquot of the clear supernatant. Dilute it accurately with the mobile phase into the calibrated range of a pre-developed analytical method, such as RP-HPLC with UV detection.

-

Quantification: Calculate the concentration of the compound in the original supernatant by comparing the analytical response to a standard curve prepared with known concentrations of the compound. This concentration is the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination

This turbidimetric or nephelometric method is suited for higher throughput.[3][10]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest to each well.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well (final DMSO concentration should be ≤1-5% to minimize co-solvent effects) and mix. This will likely cause immediate precipitation.

-

Measurement: Perform serial dilutions across the plate. The plate is then read by a nephelometer, which measures light scattering caused by precipitated particles.[3]

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity (light scattering) is observed compared to a buffer-only control.[10]

Analytical Quantification

Accurate quantification of the dissolved compound is the cornerstone of any solubility assay. High-Performance Liquid Chromatography (HPLC) is a versatile and robust method for this purpose.[17][18]

-

Technique: Reverse-Phase HPLC (RP-HPLC) is typically used.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid is often effective for eluting and achieving good peak shape for amine-containing compounds.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., determined via a UV scan).

-

Quantification: An external standard curve must be generated using accurately prepared solutions of the compound in the mobile phase. The curve must demonstrate linearity (R² > 0.99) over the expected concentration range of the diluted solubility samples.[19]

Data Interpretation and Application

The solubility data for this compound should be presented clearly to inform its use.

Summarizing Solubility Data

Quantitative results should be compiled into a clear table. While specific experimental data is not publicly available, a template for reporting is provided below.

| Solvent System | Temperature (°C) | Solubility Type | Measured Solubility (mg/mL) |

| Water | 25 | Thermodynamic | (To be determined) |

| PBS (pH 7.4) | 25 | Thermodynamic | (To be determined) |

| 0.1 M HCl (pH 1) | 25 | Thermodynamic | (To be determined) |

| PBS (pH 7.4) | 25 | Kinetic | (To be determined) |

| Ethanol | 25 | Thermodynamic | (To be determined) |

| Dichloromethane | 25 | Thermodynamic | (To be determined) |

Note: Qualitative supplier data indicates good water solubility ("almost transparency").[8][20]

Implications for Research and Development

-

For Synthetic Chemists: High aqueous solubility at low pH is advantageous for workup procedures. The compound can be dissolved in an acidic aqueous phase to separate it from non-basic impurities via liquid-liquid extraction.[5]

-

For Drug Development Professionals: The pH-dependent solubility profile is critical. The compound will likely be highly soluble in the acidic environment of the stomach but may precipitate in the more neutral pH of the intestine.[12] This knowledge informs the selection of formulation strategies (e.g., use of excipients, salt form optimization) to ensure adequate absorption and bioavailability.[3][4]

Conclusion

The solubility profile of this compound is dominated by its nature as the salt of a weak base. Its aqueous solubility is expected to be highly dependent on pH, with maximum solubility occurring in acidic conditions and decreasing significantly as the pH rises above its pKa. While qualitative information suggests good aqueous solubility, a quantitative understanding requires rigorous experimental determination using validated protocols such as the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility. By applying the theoretical principles and practical methodologies outlined in this guide, researchers can generate the robust and reliable data needed to effectively utilize this important chemical building block in their discovery and development programs.

References

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Lund University Publications. (n.d.).

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Jouyban, A. (2009). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Chem-Impex. (n.d.). (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine hydrochloride.

- CymitQuimica. (n.d.). cas 141043-16-5: (3r)-(+)-3-(trifluoroacetamido)pyrrolidine hydrochloride.

- Analytical Method. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD.

- TCI Chemicals. (n.d.). This compound 84424-06-6.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 84424-06-6.

- ResearchGate. (2025). Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.

- ChemicalBook. (n.d.). (3R)-(+)-3-(trifluoroacetamido)pyrrolidine hydrochloride.

- BOC Sciences. (n.d.). CAS 84424-06-6 this compound.

- Chemicalbook. (2023). This compound | 84424-06-6.

- Creative Chemistry. (n.d.). Solubility and pH of amines.

- U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.

- Quora. (2017). Why do amines dissolve in hydrochloric acid?

- BenchChem. (2025). A Comparative Guide to the Analytical Validation of 1-(Pyrrolidin-2-ylmethyl)piperidine.

- Fiveable. (n.d.). pH and Solubility - AP Chem.

- Sigma-Aldrich. (2025).

- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

- Wikipedia. (n.d.). Pyrrolidine.

- TCI Chemicals. (n.d.). (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride.

- Sigma-Aldrich. (n.d.). (R)-(-)-3-Fluoropyrrolidine hydrochloride 97.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 3. rheolution.com [rheolution.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride | 132883-43-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

- 14. issr.edu.kh [issr.edu.kh]

- 15. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. fda.gov [fda.gov]

- 20. (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDINE HYDROCHLORIDE CAS#: 141043-16-5 [m.chemicalbook.com]

Stereochemistry of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction: A Profile of a Key Chiral Building Block

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a specialized chiral organic compound centered around a five-membered pyrrolidine ring.[1] Its significance in modern synthetic chemistry is substantial, serving as a critical building block for creating complex molecules with precise three-dimensional architectures.[2] This guide provides an in-depth analysis of its core stereochemical features, the rationale behind its synthesis and characterization, and its applications in scientifically advanced fields.

The molecule's utility is derived from three principal features:

-

The (3R) Stereocenter: The specific three-dimensional arrangement at the third carbon of the pyrrolidine ring is fundamental to its function. This defined stereochemistry is crucial for enantioselective interactions with biological targets like enzymes and receptors, a cornerstone of modern drug design.[1][3]

-

The Trifluoroacetamido Group: This functional group serves a dual purpose. It acts as a stable, yet readily removable, protecting group for the amine, preventing unwanted side reactions during multi-step syntheses.[4][5] Furthermore, the incorporation of fluorine atoms enhances key molecular properties such as bioactivity, solubility, and thermal stability.[1][2][4]

-

The Hydrochloride Salt: The formation of a hydrochloride salt significantly improves the compound's stability and renders it a water-soluble, crystalline solid, which is highly advantageous for handling, purification, and formulation in a laboratory setting.[1]

Understanding the stereochemistry of this molecule is not merely an academic exercise; it is essential for leveraging its potential in pharmaceutical development, biochemical research, and material science.[2][6][7]

The Foundation: Stereochemical Principles and Designation

Chirality is a key determinant of a molecule's biological activity. In (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride, the carbon atom at the 3-position of the pyrrolidine ring is a stereocenter, meaning it is attached to four different substituent groups. This gives rise to two non-superimposable mirror images, or enantiomers: (3R) and (3S).

Cahn-Ingold-Prelog (CIP) Designation: The (R) Configuration

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For the C3 carbon, the substituents are prioritized based on atomic number:

-

-NHCOCF₃ (Nitrogen): Highest priority.

-

-CH₂-NH₂⁺- (Carbon at C2): Second highest priority.

-

-CH₂- (Carbon at C4): Third priority.

-

-H (Hydrogen): Lowest priority.

When viewing the molecule with the lowest priority group (Hydrogen) pointing away, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a clockwise direction. This defines the stereocenter as having the (R) configuration, from the Latin rectus for right.

Optical Activity: The (+)-Designation

The "(+)" symbol, or dextrorotatory, refers to the experimentally observed property of the molecule to rotate the plane of polarized light to the right. This is a physical measurement and is not directly predictable from the (R/S) designation. For this specific compound, the optical rotation is a critical quality control parameter used to confirm the enantiomeric purity.[2][6]

Caption: CIP priority assignment for the C3 stereocenter.

The Trifluoroacetamido Group: A Multifunctional Powerhouse

The choice of the trifluoroacetamido group is a deliberate and strategic one in synthetic organic chemistry. It is far more than a simple amine substituent.

-

Amine Protection: In complex syntheses, the primary amine of the pyrrolidine ring is nucleophilic and can interfere with subsequent reaction steps. The trifluoroacetyl group effectively "masks" this reactivity. Its chemical stability under a wide range of conditions, coupled with its straightforward removal (deprotection) when desired, makes it an excellent protecting group.[4][5][8]

-

Property Modulation: The three fluorine atoms are highly electronegative and have a profound impact on the molecule's characteristics. They can increase thermal stability, enhance lipophilicity (which can aid in crossing biological membranes), and alter the electronic properties of the molecule.[4][5] These modifications are highly desirable in the development of pharmaceuticals and advanced materials.[4][5]

-

Enhanced Bioactivity and Solubility: The trifluoroacetamido group has been shown to improve a compound's bioactivity and solubility profile, making it a more viable candidate for medicinal applications.[1][2][6]

Synthesis and Stereochemical Control: A Plausible Pathway

The synthesis of an enantiomerically pure compound like (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride demands rigorous control over stereochemistry at every step. While multiple routes exist for chiral pyrrolidines, a common and effective strategy relies on starting with a readily available, enantiopure precursor. A logical synthetic workflow is outlined below.

Step-by-Step Protocol:

-

Starting Material Selection: The synthesis begins with a commercially available, enantiomerically pure precursor, such as (R)-3-Aminopyrrolidine.[9] The stereochemical integrity of the final product is entirely dependent on the purity of this starting material.

-

Trifluoroacetylation (Amine Protection):

-

Dissolve (R)-3-Aminopyrrolidine in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in the presence of a non-nucleophilic base like triethylamine.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a trifluoroacetylating agent, such as trifluoroacetic anhydride, dropwise. The base neutralizes the trifluoroacetic acid byproduct formed during the reaction.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC). This reaction forms the N-trifluoroacetyl amide bond.[10]

-

-

Workup and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography to isolate the pure (3R)-3-(Trifluoroacetamido)pyrrolidine.

-

-

Salt Formation:

-

Dissolve the purified product in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a stoichiometric amount of hydrochloric acid (often as a solution in an organic solvent) to precipitate the hydrochloride salt.

-

Collect the resulting white crystalline powder by filtration, wash with cold solvent, and dry under vacuum.[1]

-

Caption: Key application areas for the title compound.

Conclusion

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a quintessential example of a modern chiral building block where form dictates function. Its stereochemical purity, established through controlled synthesis and verified by a comprehensive suite of analytical methods, is the source of its value. The strategic inclusion of the trifluoroacetamido group enhances its utility as both a protected intermediate and a modulator of molecular properties. For researchers and drug development professionals, this compound is not just a reagent, but a key that unlocks the ability to construct stereochemically precise molecules for a new generation of pharmaceuticals, biochemical probes, and advanced materials.

References

-

Optimizing Organic Synthesis: The Power of Trifluoroacetamide as a Reagent - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Versatility of Trifluoroacetamide in Fine Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Discrimination of 3-aminopyrrolidine derivatives with chiral and positional isomerism through mobility disparity based on non-covalent interactions | Request PDF - ResearchGate. [Link]

- US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google P

-

Chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives - ResearchGate. [Link]

-

Trifluoroacetamides - Organic Chemistry Portal. [Link]

- CN102531987A - Synthesis method of (S)

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. [Link]

-

Chiral Molecules: Properties, Synthesis and Analysis - MDPI. [Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC - NIH. [Link]

-

Pyrrolidine - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

Sources

- 1. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Trifluoroacetamides [organic-chemistry.org]

3-(Trifluoroacetamido)pyrrolidine Hydrochloride mechanism of action

An In-depth Technical Guide on the Core Medicinal Chemistry and Mechanistic Potential of the 3-(Trifluoroacetamido)pyrrolidine Scaffold

Executive Summary

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the utility of the 3-(Trifluoroacetamido)pyrrolidine hydrochloride scaffold. As a chiral building block, this compound does not possess an intrinsic mechanism of action in the traditional sense of a therapeutic agent. Instead, its value lies in its potential to be incorporated into novel drug candidates, where its distinct structural and physicochemical properties can significantly influence their biological activity and mechanism of action. This whitepaper will deconstruct the constituent parts of the scaffold—the pyrrolidine ring and the trifluoroacetamido group—to provide a forward-looking analysis of their potential contributions to pharmacology. We will explore hypothetical mechanisms of action for derivatives of this scaffold and provide detailed experimental workflows for their investigation, thereby offering a roadmap for the rational design and development of new therapeutics based on this promising chemical motif.

Introduction to this compound

This compound is a chiral synthetic intermediate characterized by a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a trifluoroacetamido group.[1][2] It is typically available as a stable, water-soluble hydrochloride salt, which is advantageous for handling and formulation in a laboratory setting.[2] The presence of a stereocenter at the 3-position means the compound exists as (3S) and (3R) enantiomers, a critical feature for stereospecific interactions with biological targets.[2][3]

Key Physicochemical Properties:

| Property | Description | Source |

| Molecular Formula | C6H9F3N2O·HCl | [1] |

| Molecular Weight | 218.6 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Chirality | Exists as (3S) and (3R) enantiomers | [2][3] |

| Solubility | The hydrochloride salt form enhances solubility in polar solvents. | [2] |

While primarily utilized as a building block in the synthesis of more complex molecules, particularly for neurological disorders, the unique combination of its structural features warrants a deeper analysis of its potential in drug design.[1][3]

The Pyrrolidine Scaffold: A Privileged Structure in Pharmacology

The pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, often referred to as a "privileged" structure due to its frequent appearance in biologically active compounds, including numerous FDA-approved drugs.[4][5]

Structural and Functional Advantages:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp3-hybridized, non-planar nature of the pyrrolidine ring allows for a more comprehensive exploration of the three-dimensional space of a target's binding pocket.[6] This "pseudorotation" of the ring enables it to adopt various conformations, which can be fine-tuned with appropriate substituents to achieve optimal target engagement.[4][6]

-

Stereochemistry: The pyrrolidine ring contains multiple stereogenic centers, and the specific stereoisomer can drastically alter the biological profile of a drug candidate due to the enantioselective nature of protein targets.[4][6]

-

Basicity: The secondary amine of the pyrrolidine ring confers basicity, allowing it to act as a proton acceptor and participate in ionic interactions with acidic residues in a biological target.[4]

-

Versatility: The pyrrolidine nucleus is a core component of a wide array of drugs with diverse mechanisms of action, including antihistamines (clemastine), anticholinergics (procyclidine), ACE inhibitors (captopril), and antivirals.[5][7]

The following diagram illustrates a general workflow for leveraging a chiral building block like 3-(Trifluoroacetamido)pyrrolidine in a drug discovery program.

Caption: Drug discovery workflow using a chiral scaffold.

The Trifluoroacetamido Group: A Modulator of Physicochemical and Biological Properties

The trifluoroacetamido group is not merely a passive linker; its constituent parts, particularly the trifluoromethyl (CF3) group, are known to impart significant and beneficial properties to drug candidates.

-

Trifluoromethyl (CF3) Group: The introduction of a CF3 group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[8] Its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, and its lipophilicity can improve passage across biological membranes.[8]

-

Acetamido Linker: The amide bond provides a rigid planar unit that can participate in hydrogen bonding as both a donor (the N-H) and an acceptor (the C=O). This can be crucial for anchoring a molecule within a target's binding site.

-

Protecting Group Chemistry: While used as a protecting group in peptide synthesis, the relative stability and specific conditions for removal of the trifluoroacetamide group can be exploited in complex synthetic routes.[9][10][11]

Hypothetical Mechanisms of Action and Target Classes for Derivatives

Given the structural features of the 3-(Trifluoroacetamido)pyrrolidine scaffold, we can hypothesize about the types of biological targets that its derivatives might effectively modulate.

-

Enzyme Inhibitors: The scaffold could be elaborated to target the active sites of enzymes. For instance, the pyrrolidine ring could mimic the structure of a natural substrate (like proline), while the trifluoroacetamido group could form key hydrogen bonds or hydrophobic interactions within the binding pocket. Potential targets include proteases, kinases, and metabolic enzymes.

-

GPCR Ligands: The basic nitrogen of the pyrrolidine could interact with the conserved aspartate residue in the third transmembrane domain of many aminergic G-protein coupled receptors (GPCRs). The rest of the molecule could be functionalized to confer selectivity for specific GPCR subtypes.

-

Ion Channel Modulators: The scaffold could serve as a core for molecules designed to block or modulate the activity of ion channels. The 3D structure and stereochemistry would be critical for fitting into the channel pore or an allosteric binding site.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a kinase inhibitor derived from the 3-(Trifluoroacetamido)pyrrolidine scaffold.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Experimental Workflows for Mechanism of Action Elucidation

Once a bioactive "hit" compound derived from the 3-(Trifluoroacetamido)pyrrolidine scaffold is identified, a systematic approach is required to elucidate its mechanism of action.

Target Identification and Validation

If the hit was discovered through phenotypic screening, the first step is to identify its molecular target(s).

Experimental Protocol: Affinity-based Target Identification

-

Probe Synthesis: Synthesize an analog of the hit compound that incorporates a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).

-

Cell Lysate Incubation: Incubate the probe with a relevant cell lysate.

-

Photo-crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

-

Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Target Validation: Validate the identified targets using techniques like siRNA-mediated knockdown or by confirming direct binding with the original hit compound using the biophysical methods described below.

Biophysical and Biochemical Assays

These assays are crucial for confirming direct binding to the identified target and quantifying the interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize the purified target protein onto a sensor chip.

-

Analyte Injection: Flow a series of concentrations of the hit compound (the analyte) over the chip surface.

-

Binding Measurement: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein. This generates a sensorgram.

-

Data Analysis: Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Example Data Presentation:

| Compound | Target Protein | KD (nM) |

| Derivative A | Kinase X | 50 |

| Derivative B | Kinase X | 250 |

| Scaffold Alone | Kinase X | >10,000 |

Cell-based Pathway Analysis

These assays determine the effect of the compound on cellular signaling pathways downstream of the target.

Experimental Protocol: Western Blotting for Pathway Modulation

-

Cell Treatment: Treat relevant cells with varying concentrations of the hit compound for a defined period. Include appropriate positive and negative controls.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target protein and key downstream signaling molecules.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

The following diagram outlines the workflow for elucidating the mechanism of action.

Caption: Experimental workflow for MoA elucidation.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery. While it does not have a mechanism of action itself, its constituent parts—the conformationally versatile and stereochemically rich pyrrolidine ring and the property-modulating trifluoroacetamido group—provide a powerful platform for the design of novel therapeutics. By understanding the potential contributions of this scaffold to target binding and molecular properties, and by employing systematic experimental workflows to elucidate the mechanisms of its derivatives, researchers can effectively leverage this compound to develop the next generation of innovative medicines.

References

-

Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Gümüş, M., & Poyraz, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249258. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

Nefedov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(5), 1115. [Link]

- Google Patents. (2015). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.

-

Gill, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6249. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 9. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]

- 10. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

An In-Depth Technical Guide to the Purity Analysis of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex, biologically active molecules and active pharmaceutical ingredients (APIs).[1] As an intermediate, its quality directly influences the critical quality attributes (CQAs) of the final API, impacting process reproducibility, impurity formation, and overall batch consistency.[2] Ensuring the purity of this compound is not merely a quality control checkpoint; it is a foundational requirement for reliable drug development, regulatory compliance, and patient safety.

This guide provides a comprehensive framework for the purity analysis of this compound. It moves beyond simple procedural descriptions to explain the scientific rationale behind the selection of analytical techniques, the design of validation protocols, and the interpretation of data, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Establishing the Impurity Profile: A Proactive Approach

A robust purity analysis begins with a theoretical understanding of potential impurities. These can arise from various sources during the manufacturing process or upon storage.[3] According to ICH Q3A guidelines, impurities in a drug substance must be identified, reported, and qualified based on established thresholds.[4][5]

Potential Impurities in this compound:

-

Process-Related Impurities:

-

Unreacted Starting Materials: Such as 3-aminopyrrolidine or trifluoroacetic anhydride.

-

By-products: Formed from side reactions during the synthesis. The stereoselective synthesis methods used to create the pyrrolidine ring can be a source of isomeric impurities.[6]

-

Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis.[3]

-

-

Degradation Products: Resulting from hydrolysis, oxidation, photolysis, or thermolysis. The amide bond is susceptible to hydrolysis under acidic or basic conditions. Forced degradation studies are essential to identify these potential degradants.[7][8]

-

Residual Solvents: Solvents used during synthesis and purification. These are governed by ICH Q3C guidelines, which set limits based on their toxicity.[4]

-

Enantiomeric Impurities: If a specific stereoisomer, such as (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride, is required, the presence of the opposite enantiomer must be controlled.[9]

A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of orthogonal methods is required to assess different aspects of the purity profile, from the quantification of the main component to the detection of trace-level impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

HPLC is the cornerstone for quantifying the main component (assay) and detecting non-volatile organic impurities.[10] A reverse-phase method is typically employed due to the polar nature of the compound.

Rationale for Method Design:

-

Stationary Phase: A C18 column is a versatile starting point, offering good retention for a broad range of polar and non-polar compounds.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer or formic acid) and an organic modifier (acetonitrile or methanol) is effective for separating the main peak from both early and late-eluting impurities.[11]

-

Detection: A Diode Array Detector (DAD) or UV detector is suitable. The trifluoroacetamido group provides a chromophore, though detection at lower wavelengths (e.g., 210 nm) may be necessary for higher sensitivity.[12]

Experimental Protocol: HPLC Assay and Related Substances

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 water:acetonitrile).

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Calculate the assay value against a reference standard of known purity. For impurities, use area normalization or calculate against a qualified impurity standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC is the ideal technique for separating volatile and semi-volatile compounds, making it essential for analyzing residual solvents and certain process-related impurities.[10] Coupling GC with a Mass Spectrometry (MS) detector provides high confidence in compound identification based on both retention time and mass spectrum.[13][14]

Experimental Protocol: GC-MS for Residual Solvents

-

Sample Preparation (Headspace): Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or DMF). Seal the vial.

-

GC-MS Conditions:

-

Column: DB-1-MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[15]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Headspace Parameters: Incubate at 80 °C for 15 minutes.

-

Injector Temperature: 250 °C (Split ratio 10:1).

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

MS Detector: Full scan mode (m/z 35-350).

-

-

Data Analysis: Identify and quantify solvents based on retention time and mass spectral library matching against a standard containing expected solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR is a powerful tool for confirming the chemical structure of the main component and identifying unknown impurities. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: Confirms the proton environment of the pyrrolidine ring. Protonation of the tertiary amine by HCl typically causes a downfield shift of adjacent protons compared to the free base.[16]

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: This is particularly valuable as it provides a clean spectrum with a single peak (or multiplet, depending on coupling) for the -CF₃ group, which is highly sensitive to its electronic environment.[17] The presence of other fluorine-containing impurities would be readily apparent. Studies have shown that through-space couplings between ¹H and ¹⁹F can be used to elucidate the conformation of trifluoroacetamides.[18][19][20]

Orthogonal Methods for Salt Form and Stoichiometry

-

Chloride Content (Argentometric Titration): A classical and reliable method to quantify the chloride content and confirm the 1:1 stoichiometry of the hydrochloride salt. A known amount of the sample is dissolved and titrated with a standardized silver nitrate solution.

-

Elemental Analysis (CHN): Provides the percentage of Carbon, Hydrogen, and Nitrogen in the compound. The experimental values should match the theoretical values for the molecular formula C₆H₁₀ClF₃N₂O, providing a fundamental check of purity and composition.[21]

Chiral Purity by Chiral HPLC

When a specific enantiomer is required, its enantiomeric purity must be determined. This is typically achieved using HPLC with a chiral stationary phase (CSP).[22]

Experimental Protocol: Chiral HPLC

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral column).

-

Mobile Phase: An isocratic mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small amount of an additive like triethylamine (0.2%) to improve peak shape.[22]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Calculate the percentage of the undesired enantiomer relative to the total area of both enantiomeric peaks.

The Imperative of Method Validation: Ensuring Trustworthy Data

An analytical method is only useful if it is proven to be suitable for its intended purpose.[23] The primary purity method (typically HPLC) must be validated according to ICH Q2(R2) guidelines to ensure its results are accurate, reliable, and reproducible.[24]

Key Validation Parameters:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities and degradants.[25] This is demonstrated through peak purity analysis (using a DAD) and by performing forced degradation studies.

-

Forced Degradation: The sample is intentionally stressed under various conditions (acidic, basic, oxidative, thermal, photolytic) to generate degradation products.[7][26] The analytical method must be able to separate the main peak from all significant degradants, proving it is "stability-indicating."[8][27]

-

Linearity & Range: Demonstrates a proportional relationship between the detector response and the concentration of the analyte over a specified range (e.g., 80-120% of the target concentration for assay).[25]

-

Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the variability of results from repeated measurements.[28]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively.

Visualizing the Integrated Analytical Workflow

The following diagram illustrates how these disparate analytical techniques are integrated into a cohesive workflow to generate a comprehensive Certificate of Analysis (CoA).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. jpionline.org [jpionline.org]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 13. Blogs | Restek [discover.restek.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dovepress.com [dovepress.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reddit.com [reddit.com]

- 22. researchgate.net [researchgate.net]

- 23. gmpinsiders.com [gmpinsiders.com]

- 24. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. ema.europa.eu [ema.europa.eu]

- 26. acdlabs.com [acdlabs.com]

- 27. pharmtech.com [pharmtech.com]

- 28. labcompare.com [labcompare.com]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 3-(Trifluoroacetamido)pyrrolidine Hydrochloride, a valuable chiral building block in pharmaceutical research and development.[1][2][3] The methodologies described herein are grounded in established chemical principles, offering researchers, scientists, and drug development professionals a detailed roadmap for its preparation.

Introduction and Strategic Overview

This compound is a key intermediate used in the synthesis of various pharmaceutical compounds.[2][3] The presence of the trifluoroacetamido group enhances bioactivity and solubility, making it a desirable moiety in drug design.[2][3] The synthetic strategy hinges on a logical sequence of protection, acylation, and deprotection steps, ensuring high yield and purity of the final product. The most common and reliable approach involves the use of a Boc (tert-butoxycarbonyl) protecting group for the pyrrolidine ring nitrogen, followed by trifluoroacetylation of the 3-amino group, and concluding with selective deprotection of the Boc group to yield the desired hydrochloride salt.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically deconstructs the molecule into readily available starting materials. The primary disconnection is at the amide bond, leading back to a protected 3-aminopyrrolidine and a trifluoroacetylating agent. A further disconnection of the protecting group on the pyrrolidine nitrogen reveals 3-aminopyrrolidine as the key precursor, which itself can be synthesized from materials like trans-4-hydroxy-L-proline.[4]

Caption: Retrosynthetic pathway for this compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis is a three-step process starting from the commercially available (S)-3-Aminopyrrolidine, though the synthesis from precursors like trans-4-hydroxyl-L-proline is also well-documented.[4] This guide will focus on the pathway from a protected 3-aminopyrrolidine.